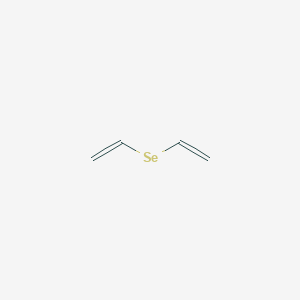
Divinyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divinyl selenide is an organoselenium compound characterized by the presence of two vinyl groups attached to a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Divinyl selenide can be synthesized through several methods. One efficient protocol involves the regio- and stereoselective addition of sodium selenide species to aryl alkynes. The nucleophilic species is generated in situ from the reaction of elemental selenium with sodium borohydride, utilizing polyethylene glycol (PEG-400) as the solvent. This reaction is carried out at 60°C and yields divinyl selenides with selectivity for the (Z,Z)-isomer .
Industrial Production Methods: Industrial production methods for this compound are less documented, but the principles of regio- and stereoselective addition reactions can be scaled up for larger production.
Análisis De Reacciones Químicas
Types of Reactions: Divinyl selenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Functionalized alkenes and other organoselenium compounds
Aplicaciones Científicas De Investigación
Divinyl selenide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organoselenium compounds and functionalized alkenes.
Biology: It has been studied for its potential antioxidant properties and its role in mimicking glutathione peroxidase activity.
Medicine: Research is ongoing into its potential anticancer and chemopreventive activities.
Industry: It is used in the synthesis of resveratrol derivatives and other valuable organic compounds
Mecanismo De Acción
The mechanism of action of divinyl selenide involves its ability to undergo redox reactions, which is crucial for its antioxidant properties. It can interact with molecular targets such as reactive oxygen species (ROS) and modulate redox pathways. This interaction helps in protecting cells from oxidative damage and supports the antioxidant defense system .
Comparación Con Compuestos Similares
Divinyl sulfide: Similar structure but with sulfur instead of selenium.
Divinyl telluride: Similar structure but with tellurium instead of selenium.
Vinyl selenides: Compounds with one vinyl group attached to selenium.
Uniqueness: Divinyl selenide is unique due to its selenium content, which imparts distinct redox properties and biological activities compared to its sulfur and tellurium analogs. Its ability to form stable selenides and selenoxides makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
57796-75-5 |
|---|---|
Fórmula molecular |
C4H6Se |
Peso molecular |
133.06 g/mol |
Nombre IUPAC |
ethenylselanylethene |
InChI |
InChI=1S/C4H6Se/c1-3-5-4-2/h3-4H,1-2H2 |
Clave InChI |
RVENDQGNZKLMCO-UHFFFAOYSA-N |
SMILES canónico |
C=C[Se]C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



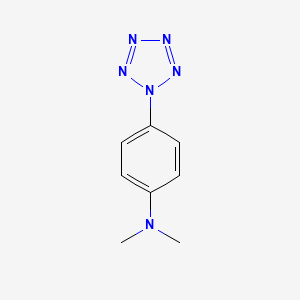

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
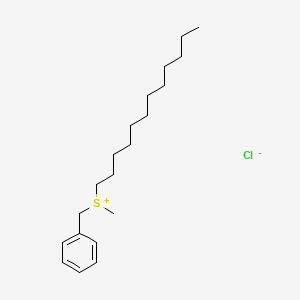
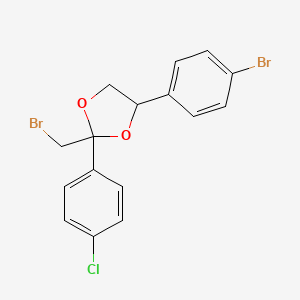
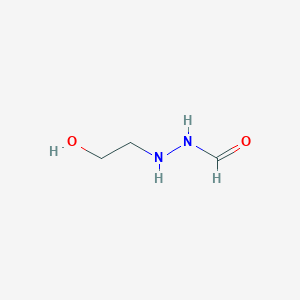
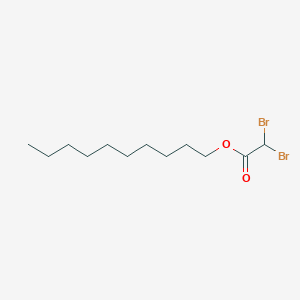
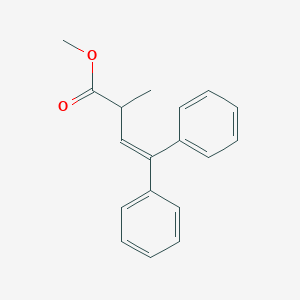
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
